

Characterization of polynorbornene gas transport properties for membrane applications.

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Polynorbornene Membranes: A Comparative Guide to Gas Transport Properties

For researchers, scientists, and drug development professionals seeking advanced materials for membrane-based applications, polynorbornene (PNB) and its derivatives offer a versatile platform with tunable gas transport properties. This guide provides a comparative analysis of polynorbornene's performance against other membrane materials, supported by experimental data and detailed methodologies.

Polynorbornenes are a class of polymers characterized by a rigid, bicyclic repeating unit in their backbone. This unique structure imparts favorable properties such as high thermal stability and chemical resistance, making them promising candidates for gas separation membranes.[1][2] The ease of functionalization of the norbornene monomer allows for the synthesis of a wide array of derivatives with tailored gas transport characteristics, targeting specific separation applications.[3][4]

Comparative Gas Transport Properties

The performance of a gas separation membrane is primarily evaluated by its permeability and selectivity. Permeability is a measure of the rate at which a gas passes through the membrane, while selectivity is the ratio of permeabilities of two different gases. An ideal membrane possesses both high permeability and high selectivity.







The gas transport properties of various polynorbornene derivatives are summarized in the table below, alongside data for some conventional membrane materials for comparison.



Membrane Material	Gas Pair	Permeability (Barrer)¹	Selectivity	Reference
Polynorbornene (PNB)	CO ₂ /CH ₄	CO ₂ : 63.7, CH ₄ : 5.2	12.2	[5]
Addition PNB with Perfluorophenyl Side Groups	CO2/N2	CO_2 : > P(He) > P(H ₂) > P(O ₂) > P(CH ₄) > P(N ₂)	-	[6]
Metathesis PNB with Ester of exo- 5- Norbornenecarb oxylic Acid and 1,1'-Bi-2- naphthol	CO2/CH4	CO ₂ : > P(He) > P(H ₂) > P(O ₂) > P(CH ₄) > P(N ₂)	-	[7]
PNB with Trimethylsilyl Groups	CO2/CH4	CO2: 4350	5.5	[1]
PNB with Triethylsiloxane Pendant Side Group	CO2/N2	CO2: 1350	17	[1]
Crosslinked PNB Dicarboximides	H2/C3H6	Increased permeability and selectivity upon crosslinking	-	[8]
Fluorinated PNB Dicarboximide	He, N ₂ , O ₂ , CO ₂ , CH ₄	Up to an order of magnitude larger than non- fluorinated analog	-	[8]
Poly(dimethylsilo xane) (PDMS)	CO ₂ /N ₂	CO2: ~3200	~10	Generic Value



Matrimid® (Polyimide)	CO ₂ /CH ₄	CO ₂ : ~10	~35	Generic Value
Cellulose Acetate	CO ₂ /CH ₄	CO ₂ : ~6	~30	Generic Value

¹1 Barrer = 10^{-10} cm³(STP)·cm / (cm²·s·cmHg)

The data highlights the significant tunability of polynorbornene membranes. For instance, the incorporation of bulky trimethylsilyl groups can dramatically increase CO₂ permeability, albeit with a trade-off in selectivity.[1] Conversely, other modifications can enhance selectivity for specific gas pairs.[9][10] Fluorination of the polymer has been shown to increase gas permeability by an order of magnitude compared to non-fluorinated counterparts.[8]

Experimental Protocols

The characterization of gas transport properties in polynorbornene membranes involves a series of well-established experimental techniques. The following are detailed methodologies for key experiments.

Membrane Preparation

- Polymer Synthesis: Polynorbornene and its derivatives are synthesized via vinyl-addition or ring-opening metathesis polymerization (ROMP) of norbornene-type monomers.[11][12][13]
 The choice of catalyst and monomer substituents dictates the final polymer structure and properties.[14]
- Membrane Casting: Homogeneous, defect-free membranes are typically prepared by solution casting.[13] The polymer is dissolved in a suitable solvent (e.g., toluene, chloroform) and the solution is cast onto a flat, level surface (e.g., a Teflon Petri dish). The solvent is allowed to evaporate slowly under a controlled atmosphere to form a thin film.
- Drying and Annealing: The cast membrane is dried under vacuum to remove any residual solvent. Subsequent annealing at a temperature above the polymer's glass transition temperature can be performed to erase the thermal history and ensure a stable, reproducible morphology.



Gas Permeability Measurement

The constant-pressure/variable-volume method is a widely used technique to determine the gas permeability of a polymer membrane.[15]

- Membrane Mounting: A circular sample of the polynorbornene membrane is securely
 mounted in a permeation cell, dividing it into a high-pressure (feed) side and a low-pressure
 (permeate) side.
- System Evacuation: The entire system, including the feed and permeate volumes, is thoroughly evacuated to remove any residual gases.
- Gas Introduction: The feed gas is introduced into the high-pressure side of the cell at a constant pressure.
- Permeate Pressure Measurement: The pressure increase on the permeate side is monitored over time using a pressure transducer. The volume of the permeate side is known.
- Permeability Calculation: The permeability coefficient (P) is calculated from the steady-state rate of pressure increase on the permeate side using the following equation:

$$P = (Vp * L) / (A * T * (p_feed - p_permeate)) * (dp_permeate / dt)_ss$$

where:

- Vp is the permeate volume
- L is the membrane thickness
- A is the membrane area
- T is the absolute temperature
- p feed is the feed pressure
- p_permeate is the permeate pressure (often negligible compared to p_feed)
- o (dp permeate / dt) ss is the steady-state rate of pressure increase on the permeate side.



Gas Diffusivity and Solubility Measurement

The time-lag method, often integrated with the permeability measurement, is used to determine the gas diffusivity coefficient (D). The solubility coefficient (S) can then be calculated from the permeability and diffusivity values. The Daynes-Barrer technique is a common approach for these measurements.[6][7]

- Time-Lag Determination: From the same experimental data as the permeability measurement, the time-lag (θ) is determined by extrapolating the steady-state pressure increase line back to the time axis.
- Diffusivity Calculation: The diffusivity coefficient (D) is calculated using the equation:

$$D = L^2 / (6 * \theta)$$

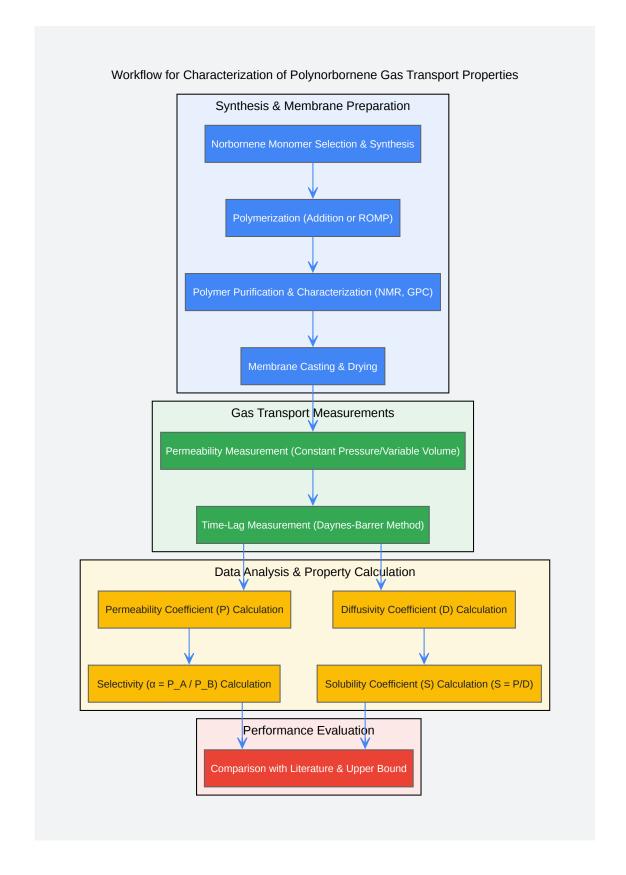
• Solubility Calculation: The solubility coefficient (S) is then calculated from the relationship:

$$S = P/D$$

Characterization Workflow

The logical flow for characterizing the gas transport properties of polynorbornene membranes is depicted in the following diagram.





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Caption: Logical workflow for polynorbornene membrane characterization.



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